7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine
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Overview
Description
7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 7th position and an amine group at the 6th position of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine can be achieved through several synthetic routes. One common method involves the N-alkylation of benzyl amines with halo acetophenones . This reaction typically requires the use of a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale N-alkylation reactions using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine undergoes various chemical reactions, including:
Reduction: It can be reduced to form the corresponding tetrahydroisoquinoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitrones.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the chlorine atom and amine group.
Nomifensine: A 4-substituted tetrahydroisoquinoline used as an antidepressant.
Diclofensine: Another 4-substituted tetrahydroisoquinoline with stimulant properties.
Uniqueness
7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine is unique due to the presence of the chlorine atom at the 7th position and the amine group at the 6th position, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and potential biological activities compared to other tetrahydroisoquinoline derivatives .
Properties
IUPAC Name |
7-chloro-1,2,3,4-tetrahydroisoquinolin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h3-4,12H,1-2,5,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDFKXZDDQGDSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855957 |
Source
|
Record name | 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60855957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259326-52-7 |
Source
|
Record name | 6-Isoquinolinamine, 7-chloro-1,2,3,4-tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1259326-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60855957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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